Cas no 2551117-84-9 (3-Ethyl-1,2-oxazole-4-sulfonyl chloride)

3-Ethyl-1,2-oxazole-4-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, particularly in the preparation of sulfonamides and other sulfur-containing compounds. The ethyl-substituted oxazole core contributes to its stability and selectivity in reactions. This compound is valued for its high purity and consistent performance in nucleophilic substitution and coupling reactions. Suitable for controlled environments, it requires handling under inert conditions due to its moisture sensitivity. Its structural features make it a versatile building block for medicinal chemistry and agrochemical research.
3-Ethyl-1,2-oxazole-4-sulfonyl chloride structure
2551117-84-9 structure
Product name:3-Ethyl-1,2-oxazole-4-sulfonyl chloride
CAS No:2551117-84-9
MF:C5H6ClNO3S
Molecular Weight:195.624039173126
MDL:MFCD32874590
CID:5670700
PubChem ID:88252189

3-Ethyl-1,2-oxazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Ethyl-1,2-oxazole-4-sulfonyl chloride
    • SCHEMBL8125542
    • EN300-26862377
    • 2551117-84-9
    • 4-Isoxazolesulfonyl chloride, 3-ethyl-
    • 3-Ethyl-4-isoxazolesulfonyl chloride
    • MDL: MFCD32874590
    • インチ: 1S/C5H6ClNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3
    • InChIKey: GYUUWXABCOLQKW-UHFFFAOYSA-N
    • SMILES: ClS(C1=CON=C1CC)(=O)=O

計算された属性

  • 精确分子量: 194.9756919g/mol
  • 同位素质量: 194.9756919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 68.6Ų

じっけんとくせい

  • 密度みつど: 1.449±0.06 g/cm3(Predicted)
  • Boiling Point: 315.1±30.0 °C(Predicted)
  • 酸度系数(pKa): -7.39±0.50(Predicted)

3-Ethyl-1,2-oxazole-4-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26862377-0.25g
3-ethyl-1,2-oxazole-4-sulfonyl chloride
2551117-84-9 95%
0.25g
$524.0 2023-09-11
Enamine
EN300-26862377-2.5g
3-ethyl-1,2-oxazole-4-sulfonyl chloride
2551117-84-9 95%
2.5g
$2071.0 2023-09-11
Enamine
EN300-26862377-1g
3-ethyl-1,2-oxazole-4-sulfonyl chloride
2551117-84-9 95%
1g
$1057.0 2023-09-11
Enamine
EN300-26862377-5g
3-ethyl-1,2-oxazole-4-sulfonyl chloride
2551117-84-9 95%
5g
$3065.0 2023-09-11
1PlusChem
1P028GMH-250mg
3-ethyl-1,2-oxazole-4-sulfonylchloride
2551117-84-9 95%
250mg
$710.00 2024-05-20
Aaron
AR028GUT-50mg
3-ethyl-1,2-oxazole-4-sulfonylchloride
2551117-84-9 95%
50mg
$362.00 2025-02-17
Aaron
AR028GUT-500mg
3-ethyl-1,2-oxazole-4-sulfonylchloride
2551117-84-9 95%
500mg
$1158.00 2025-02-17
1PlusChem
1P028GMH-1g
3-ethyl-1,2-oxazole-4-sulfonylchloride
2551117-84-9 95%
1g
$1369.00 2024-05-20
Enamine
EN300-26862377-0.1g
3-ethyl-1,2-oxazole-4-sulfonyl chloride
2551117-84-9 95%
0.1g
$366.0 2023-09-11
Enamine
EN300-26862377-0.5g
3-ethyl-1,2-oxazole-4-sulfonyl chloride
2551117-84-9 95%
0.5g
$824.0 2023-09-11

3-Ethyl-1,2-oxazole-4-sulfonyl chloride 関連文献

3-Ethyl-1,2-oxazole-4-sulfonyl chlorideに関する追加情報

3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride: A Comprehensive Overview

3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride, identified by the CAS number 2551117-84-9, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic sulfones. This compound has garnered attention due to its unique structural properties and potential applications in various chemical industries. The molecule consists of an oxazole ring system substituted with an ethyl group at position 3 and a sulfonyl chloride group at position 4, making it a versatile building block for further chemical transformations.

The oxazole ring, a five-membered aromatic structure containing one oxygen and one nitrogen atom, is known for its stability and reactivity in certain chemical environments. The substitution pattern of 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride positions the sulfonyl chloride group in a manner that facilitates nucleophilic attacks, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its role in the development of bioactive compounds, particularly in the pharmaceutical industry.

One of the most recent advancements involving 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride is its application in the synthesis of sulfonamide derivatives. These derivatives have shown promise as potential inhibitors of certain enzymes involved in disease pathways, such as kinase inhibitors. Researchers have reported that the sulfonyl chloride group can be efficiently converted into sulfonamides under mild conditions, which is a significant advantage in drug discovery processes.

In addition to its role in pharmaceuticals, 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride has also found applications in materials science. Its ability to form stable bonds with various nucleophiles makes it a candidate for synthesizing advanced polymers and materials with tailored properties. For instance, recent studies have explored its use in creating biodegradable polymers for sustainable packaging solutions.

The synthesis of 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride typically involves multi-step processes that begin with the preparation of the oxazole ring followed by functionalization at specific positions. One common method involves the reaction of an appropriate oxazole derivative with chlorosulfonic acid or other sulfonylation agents under controlled conditions. The optimization of these synthetic routes has been a focus of recent research to enhance yield and purity.

From an environmental perspective, understanding the degradation pathways and ecological impact of 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride is crucial for its safe handling and disposal. Studies have shown that under certain conditions, the compound can undergo hydrolysis to form less hazardous byproducts. This information is vital for industries aiming to adopt greener chemical practices.

In conclusion, 3-Ethyl-1,2-Oxazole-4-Sulfonyl Chloride, CAS No: 2551117-84-9, stands as a testament to the ongoing advancements in organic chemistry. Its unique structure and reactivity continue to open new avenues for innovation across multiple disciplines. As research progresses, this compound is expected to play an even more pivotal role in developing novel materials and therapeutic agents.

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